molecular formula C11H15NO B1321735 4-(Oxan-4-yl)aniline CAS No. 62071-40-3

4-(Oxan-4-yl)aniline

Cat. No. B1321735
CAS RN: 62071-40-3
M. Wt: 177.24 g/mol
InChI Key: ZPKIQSVHYPMNNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in several studies. For instance, the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored to produce water-soluble and self-doped polyaniline derivatives . Another study reports the successful synthesis of a novel monomer by linking α-carbon on ethylenedioxythiophene to aniline at the para position, which was then polymerized electrochemically . These methods of synthesis, involving chemical oxidation and electrochemical techniques, could potentially be applied to the synthesis of 4-(Oxan-4-yl)aniline.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their properties and applications. For example, the structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit was elucidated using various spectroscopic techniques and theoretical calculations . Similarly, the structure of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives was studied by single crystal X-ray diffraction, revealing intramolecular hydrogen bonding . These studies highlight the importance of structural analysis in understanding the behavior of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions. The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides demonstrates the versatility of aniline compounds in synthetic chemistry . Additionally, aniline-mediated oxidative C-C bond cleavage of α-alkoxy aldehydes has been reported, showcasing the role of aniline as a mediator in oxidative reactions . These reactions could be relevant to the chemical behavior of 4-(Oxan-4-yl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The study of non-symmetric liquid crystal dimers based on aniline derivatives shows that the thermal and optical behavior can vary with different terminal substituents . The electrical conductivities of polyaniline copolymers were found to be affected by the incorporation of alkoxysulfonated substituents . These findings suggest that the properties of 4-(Oxan-4-yl)aniline would also be dependent on its specific molecular structure and substituents.

Scientific Research Applications

Summary of the Application

4-(Oxan-4-yl)aniline has been used in the synthesis of new polyaniline (PANI) derivatives. These derivatives have been applied as sensors due to their high sensitivity to moisture and ammonia .

Methods of Application

The aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer. A series of new PANI derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .

Results or Outcomes

The structures and composition of the synthesized polymers were confirmed by various spectroscopy techniques and elemental analysis. The polymers exist in protonated emeraldine forms. The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers . The polymers demonstrated high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors .

2. Wastewater Treatment

Summary of the Application

Aniline, which is detected in many industrial wastewaters, is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans . 4-(Oxan-4-yl)aniline could potentially be used in the treatment of such wastewaters.

Methods of Application

In the research, an electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the source .

Future Directions

“4-(Oxan-4-yl)aniline” is available from several suppliers for scientific research needs . As research progresses, new applications and properties of this compound may be discovered.

properties

IUPAC Name

4-(oxan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIQSVHYPMNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606139
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxan-4-yl)aniline

CAS RN

62071-40-3
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

140 g of stannous chloride were added over 30 minutes at room temperature to a suspension of 43.4 g of 4-(p-nitrophenyl)-tetrahydropyran in 435 ml of concentrated hydrochloric acid and the mixture was heated at 60° C for 2 hours and was cooled to 4° C. The mixture was filtered and the recovered crystals were washed with water and dissolved in a mixture of 300 g of iced water and 300 ml of 2N sodium hydroxide. The solution was stirred at room temperature and was then filtered. The recovered crystals were dissolved in methylene chloride and the aqueous alkaline phase was extracted with methylene chloride. The combined methylene chloride phases were washed with water and dried and evaporated to dryness. The residue was crystallized from isopropyl alcohol to obtain 27 g of 4-(p-aminophenyl)-tetrahydropyran melting at 122° C.
[Compound]
Name
stannous chloride
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One

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